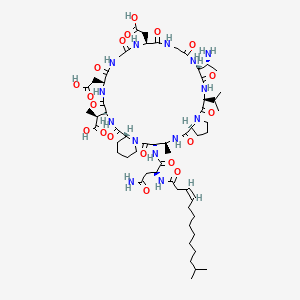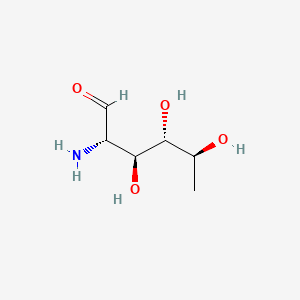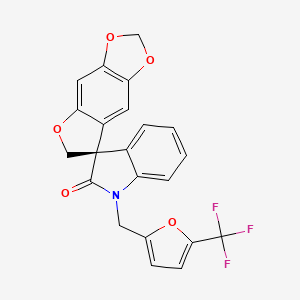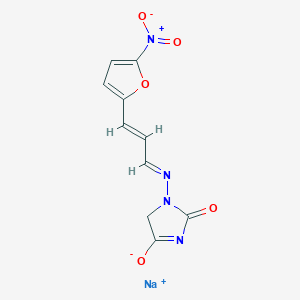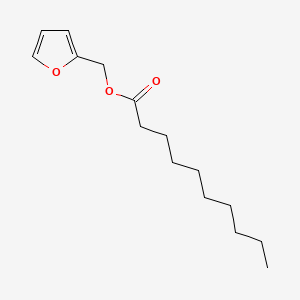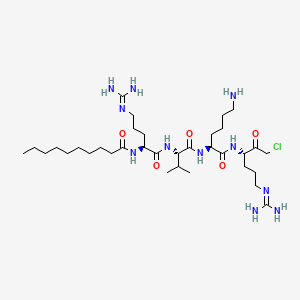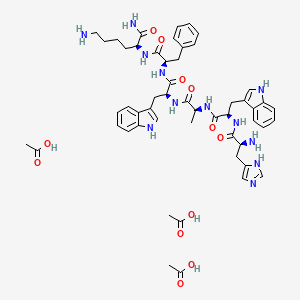
Acetato de GHRP-6
Descripción general
Descripción
- Pertenece a una clase de compuestos llamados secretagogos de la hormona del crecimiento (GHSs).
- A diferencia de la hormona natural liberadora de la hormona del crecimiento (GHRH), el GHRP-6 actúa a través de un receptor diferente, el receptor de la grelina .
- La grelina, un ligando natural, se une a este receptor y estimula la liberación de la hormona del crecimiento.
- El GHRP-6 carece de actividad opioide pero estimula eficazmente la secreción de la hormona del crecimiento .
Acetato de GHRP-6:
Aplicaciones Científicas De Investigación
Química: Se utiliza como péptido modelo para estudiar la síntesis de péptidos y las relaciones estructura-actividad.
Biología: Se investiga por sus efectos sobre la liberación de la hormona del crecimiento y las posibles aplicaciones terapéuticas.
Medicina: Se explora por sus propiedades anabólicas y su potencial para el tratamiento de trastornos relacionados con el crecimiento.
Industria: Se utiliza en la investigación y el desarrollo de fármacos relacionados con la hormona del crecimiento.
Mecanismo De Acción
- El GHRP-6 se une al receptor de la grelina (GHSR) en las células pituitarias.
- La activación del GHSR conduce a un aumento del calcio intracelular y la posterior liberación de la hormona del crecimiento.
- Los objetivos moleculares incluyen el GHSR y las vías de señalización descendentes.
Safety and Hazards
According to the Safety Data Sheet, if inhaled, the victim should be moved into fresh air. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water. Do not induce vomiting .
Direcciones Futuras
GHRPs, especially as a myocardial reperfusion damage-attenuating candidate, await for a definitive clinical niche . Current innovative treatment approaches relate to personalizing conventional rhGH, developing long-acting GH preparations, the prospect of gene therapy, GH–GH receptor antagonists and, potentially, new indications .
Análisis Bioquímico
Biochemical Properties
It has been found to inhibit the binding of the GHS-R agonist MK-0677 to COS-7 cell membranes expressing human GHS-R type Ia . It also stimulates intracellular calcium mobilization in BHK cells expressing the human receptor .
Cellular Effects
Growth Hormone Releasing Hexapeptide Acetate has been shown to have various effects on cells. It has been found to prevent myocardial fibers consumption and ventricular dilation, effectively preserving the left ventricular systolic function . It also attenuates extracardiac toxicity, preserving epithelial organs integrity, inhibiting interstitial fibrosis, and ultimately reducing morbidity and mortality .
Molecular Mechanism
The molecular mechanism of action of Growth Hormone Releasing Hexapeptide Acetate involves sustaining cellular antioxidant defense, upregulating the prosurvival gene Bcl-2, and preserving cardiomyocyte mitochondrial integrity . It also acts as a negative allosteric modulator of ghrelin signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, Growth Hormone Releasing Hexapeptide Acetate has been shown to prevent the onset of Dilated Cardiomyopathy (DCM) and heart failure (HF) in rats when administered concomitantly with Doxorubicin .
Dosage Effects in Animal Models
The effects of Growth Hormone Releasing Hexapeptide Acetate vary with different dosages in animal models. For example, it has been shown to prevent doxorubicin-induced myocardial and extra-myocardial damages in rats .
Metabolic Pathways
Growth Hormone Releasing Hexapeptide Acetate is involved in the release of growth hormone, acting on the hypothalamus and the pituitary gland . It also has a slight stimulator effect on Prolactin, ACTH, and Cortisol levels .
Métodos De Preparación
Rutas sintéticas: El GHRP-6 se sintetiza utilizando la síntesis de péptidos en fase sólida (SPPS).
Condiciones de reacción: El acoplamiento secuencial de aminoácidos protegidos se produce en un soporte sólido.
Producción industrial: La producción a gran escala implica SPPS automatizado y métodos de purificación.
Análisis De Reacciones Químicas
Reacciones: El GHRP-6 experimenta reacciones de formación de enlaces peptídicos durante la síntesis.
Reactivos comunes: Aminoácidos protegidos con Fmoc, reactivos de acoplamiento (por ejemplo, HBTU, HATU) y agentes de desprotección (por ejemplo, piperidina).
Productos principales: El propio GHRP-6 es el producto deseado.
Comparación Con Compuestos Similares
Compuestos similares: Otros GHS como GHRP-2, GHRP-1 y hexarelina.
Singularidad: La secuencia y la potencia específicas del GHRP-6 lo distinguen de otros GHS.
Propiedades
IUPAC Name |
acetic acid;(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H56N12O6.3C2H4O2/c1-27(54-44(62)39(20-29-23-51-35-15-7-5-13-32(29)35)57-43(61)34(48)22-31-25-50-26-53-31)42(60)56-40(21-30-24-52-36-16-8-6-14-33(30)36)46(64)58-38(19-28-11-3-2-4-12-28)45(63)55-37(41(49)59)17-9-10-18-47;3*1-2(3)4/h2-8,11-16,23-27,34,37-40,51-52H,9-10,17-22,47-48H2,1H3,(H2,49,59)(H,50,53)(H,54,62)(H,55,63)(H,56,60)(H,57,61)(H,58,64);3*1H3,(H,3,4)/t27-,34-,37-,38+,39+,40-;;;/m0.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWOPQAMQAZCJE-SLBOMMQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)N.CC(=O)O.CC(=O)O.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC6=CN=CN6)N.CC(=O)O.CC(=O)O.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H68N12O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1053.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145177-42-0 | |
| Record name | Growth hormone releasing hexapeptide acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145177420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SKF-110679 ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/USP2MY0E7I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


